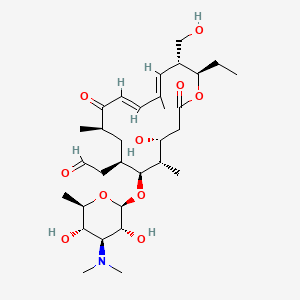

Mycaminosyltylonolide

CAS No.: 61257-02-1

Cat. No.: VC1794717

Molecular Formula: C31H51NO10

Molecular Weight: 597.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61257-02-1 |

|---|---|

| Molecular Formula | C31H51NO10 |

| Molecular Weight | 597.7 g/mol |

| IUPAC Name | 2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |

| Standard InChI | InChI=1S/C31H51NO10/c1-8-25-22(16-34)13-17(2)9-10-23(35)18(3)14-21(11-12-33)30(19(4)24(36)15-26(37)41-25)42-31-29(39)27(32(6)7)28(38)20(5)40-31/h9-10,12-13,18-22,24-25,27-31,34,36,38-39H,8,11,14-16H2,1-7H3/b10-9+,17-13+/t18-,19+,20-,21+,22-,24-,25-,27+,28-,29-,30-,31+/m1/s1 |

| Standard InChI Key | WGUJDBLMJBJUQU-VKRLOHBMSA-N |

| Isomeric SMILES | CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CC=O)C)\C)CO |

| SMILES | CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)C)CO |

| Canonical SMILES | CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)C)CO |

Introduction

Chemical Structure and Properties

Basic Structure and Identification

Mycaminosyltylonolide, also known as 5-O-mycaminosyltylonolide, is a macrolide antibiotic characterized by a 16-membered lactone ring structure with a beta-D-mycaminosyl residue attached at position 5 . The compound features a complex molecular structure with multiple stereogenic centers and functional groups, including hydroxyl groups, an aldehyde moiety, and an enone system . The molecular weight of mycaminosyltylonolide is 597.7 g/mol, as computed by PubChem 2.2 .

Chemical Classification and Properties

Mycaminosyltylonolide belongs to several chemical classes simultaneously. It is classified as:

-

A macrolide antibiotic

-

A monosaccharide derivative

-

An enone compound

-

An aldehyde

The compound can exist in different forms, including as a conjugate base of 5-O-mycaminosyltylonolide(1+) . The protonated form, 5-O-mycaminosyltylonolide(1+), is an organic cation obtained by protonation of the tertiary amino group and represents the major species at pH 7.3 . This protonated form has a slightly higher molecular weight of 598.7 g/mol .

Table 1: Key Chemical Properties of Mycaminosyltylonolide

Pharmaceutical Relevance and Antibacterial Activity

Relationship to Tylosin

Mycaminosyltylonolide is structurally related to tylosin, a clinically important 16-membered macrolide broad-spectrum antibiotic widely used in veterinary medicine . Tylosin and its derivatives are active against Gram-positive bacteria and a restricted range of Gram-negative bacteria . The widespread clinical use of tylosin family drugs has contributed to bacterial resistance issues, necessitating the development of new derivatives with enhanced antimicrobial properties .

Mechanism of Action

Chemical Modifications and Structure-Activity Relationships

C-23 Modified Derivatives

Significant research has focused on modifying the C-23 position of mycaminosyltylonolide to enhance its antibacterial activity and overcome resistance issues. In pioneering work from 1986, Kirst and colleagues synthesized a large series of C-23-modified derivatives by replacing the C-23 hydroxyl group with various substituents including halo, aryl ether, thioether, azido, amino, and dialkylamino groups via SN2 displacement reactions .

Recent Advances in Chemical Modifications

More recent research from 2024 has continued the development of C-23-modified 5-O-mycaminosyltylonolide derivatives, focusing particularly on introducing various amino groups at this position . These modifications have yielded compounds with enhanced activity against both Gram-positive and Gram-negative bacteria, addressing one of the limitations of the parent compound .

Table 2: Key Modified Derivatives and Their Properties

Research Findings on Specific Derivatives

Triazole-Containing Derivatives

Research by Sugawara and colleagues focused on tylosin-related derivatives created through chemical modification. Two compounds in particular showed promising results:

-

20-deoxy-20-{N-methyl-N-[1-(3-quinolyl)-1H-1,2,3-triazol-4-yl]methylamino}-5-O-mycaminosyltylonolide (2f)

-

20-deoxy-20-{N-benzyl-N-[1-(3-quinolyl)-1H-1,2,3-triazol-4-yl]methylamino}-5-O-mycaminosyltylonolide (2k)

These derivatives expanded the antibacterial spectrum to include Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae while maintaining or enhancing activity against Gram-positive bacteria including Staphylococcus aureus and Streptococcus uberis .

Compound c9: A Promising Lead

The most recent research from 2024 identified a compound designated as "c9" with particularly promising properties . This C-23-modified derivative demonstrated:

-

Significant antibacterial activity (MIC = 0.5 μg/mL)

-

Excellent bactericidal efficacy

-

Low induction rate of drug resistance against Staphylococcus aureus and Escherichia coli

-

Good antibacterial activity against drug-resistant bacteria

These characteristics position compound c9 as a potential antimicrobial lead compound that could contribute to the development of next-generation macrolide antibiotics to address growing bacterial resistance issues .

Synthesis and Preparation Methods

Historical Synthesis Approaches

Early synthesis work focused on creating starting materials for derivative studies. The large-scale synthesis of 23-iodo-23-deoxy-OMT (OMT = O-mycaminosyltylonolide), a key intermediate for many derivatives, was best achieved directly from OMT using iodine . This intermediate provided a platform for introducing various substituents at the C-23 position.

Biological Evaluation and Antimicrobial Activity

Activity Against Resistant Strains

One of the most significant findings in recent research is the activity of certain mycaminosyltylonolide derivatives against drug-resistant bacteria . This is particularly important given the growing global concern over antimicrobial resistance. Compound c9, highlighted in the 2024 research, demonstrated good activity against drug-resistant bacterial strains, suggesting potential applications in addressing this critical healthcare challenge .

Table 3: Antimicrobial Activity of Selected Mycaminosyltylonolide Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume